molecular formula C22H12BrClN2O4S B2704544 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476319-61-6

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2704544
CAS No.: 476319-61-6
M. Wt: 515.76
InChI Key: IIHDRISMURYKCH-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with bromine, chlorine, and nitro groups, making it a highly functionalized molecule.

Preparation Methods

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The benzoyl and carboxamide groups are attached using coupling reagents such as carbodiimides or acid chlorides.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the benzothiophene core.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity of the compound, which may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide include:

    N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: This compound has similar structural features but lacks the nitro group and has different substituents.

    N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide: Another structurally related compound with different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClN2O4S/c23-13-5-7-18(16(11-13)21(27)15-3-1-2-4-17(15)24)25-22(28)20-10-12-9-14(26(29)30)6-8-19(12)31-20/h1-11H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHDRISMURYKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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